molecular formula C17H18ClN3O3 B2919047 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone CAS No. 2380170-81-8

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone

Cat. No. B2919047
CAS RN: 2380170-81-8
M. Wt: 347.8
InChI Key: BEPBMFQDIQUCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling of cytokines, which play a crucial role in immune responses. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone inhibits JAK3, which is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone reduces the activation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17 in preclinical studies. In clinical trials, it has been shown to reduce the levels of C-reactive protein (CRP), a marker of inflammation, in patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit cytokine signaling. However, it also has limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone, including:
1. Further studies on the mechanism of action of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone and its effects on the immune system.
2. Development of new JAK inhibitors with improved selectivity and efficacy.
3. Investigation of the potential of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
4. Studies on the long-term safety and efficacy of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone in patients with autoimmune diseases.
In conclusion, 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone is a promising small molecule inhibitor of JAK3 with potential therapeutic applications in the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone involves several steps, starting with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminopropane to form the corresponding diamide. The diamide is then reacted with epichlorohydrin to form a chlorohydrin intermediate, which is subsequently reacted with 4-hydroxypiperidine to form the desired product.

Scientific Research Applications

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in ameliorating the symptoms of rheumatoid arthritis and psoriasis. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function.

properties

IUPAC Name

1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-10-19-17(20-11-13)24-15-6-8-21(9-7-15)16(22)12-23-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPBMFQDIQUCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone

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